molecular formula C23H25NO6 B12819238 Fmoc-asp-obut

Fmoc-asp-obut

Cat. No.: B12819238
M. Wt: 411.4 g/mol
InChI Key: VZXQYACYLGRQJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-L-aspartic acid 4-tert-butyl ester, commonly known as Fmoc-asp-obut, is a protected amino acid used in solid-phase peptide synthesis. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) group protecting the amino group and a tert-butyl ester protecting the carboxyl group. These protective groups prevent unwanted side reactions during peptide synthesis, making this compound a valuable reagent in the field of biochemistry and molecular biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-asp-obut typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Mechanism of Action

The primary function of Fmoc-asp-obut is to protect the amino and carboxyl groups of aspartic acid during peptide synthesis. The Fmoc group prevents unwanted reactions at the amino group, while the tert-butyl ester protects the carboxyl group. These protective groups are selectively removed under specific conditions, allowing the aspartic acid to participate in peptide bond formation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific protective groups, which provide stability and prevent side reactions during peptide synthesis. Its ability to form stable intermediates makes it a preferred choice for synthesizing complex peptides .

Properties

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO6/c1-23(2,3)30-21(27)19(12-20(25)26)24-22(28)29-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,24,28)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZXQYACYLGRQJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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